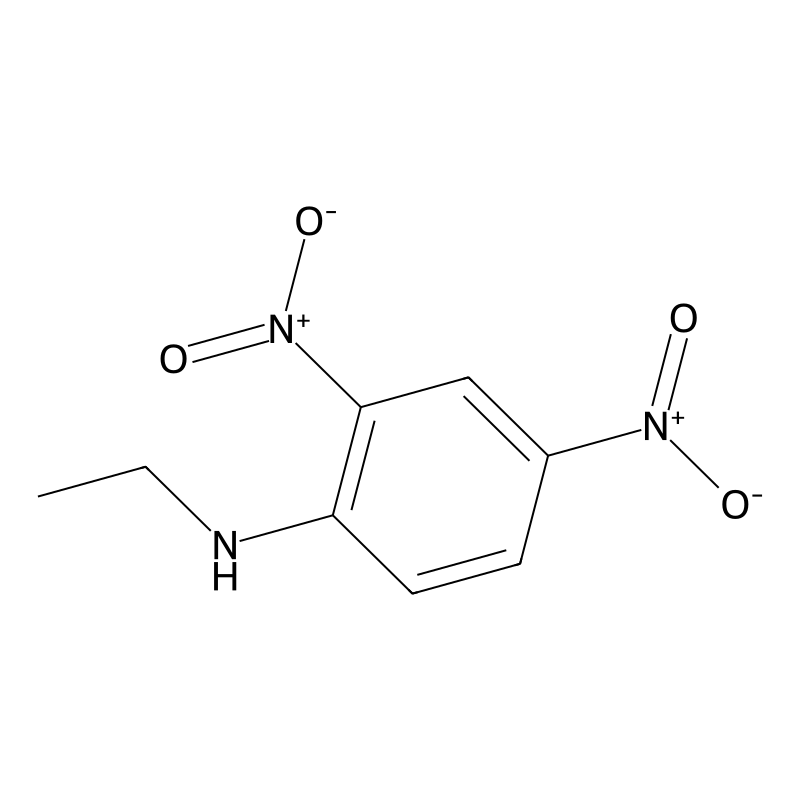N-Ethyl-2,4-dinitroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential applications based on structure
The presence of the nitro groups (NO2) in the molecule suggests it may have been investigated for its potential explosive properties. Nitro groups are commonly found in high-energy materials []. However, further research is required to confirm this specific application.
Analytical methods development
Scientific literature mentions N-Ethyl-2,4-dinitroaniline as a reference standard for the development of analytical methods, particularly in the field of high-performance liquid chromatography (HPLC) [, ]. This technique is used for the separation, identification, and quantification of various compounds.
N-Ethyl-2,4-dinitroaniline is an organic compound with the molecular formula and a CAS Registry Number of 3846-50-2. It features two nitro groups located at the 2 and 4 positions on the aromatic ring, which significantly influence its chemical properties and biological activity. This compound is characterized by its yellow crystalline appearance and has a melting point of approximately 114 °C .
- Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium on carbon catalyst. This reaction produces N-Ethyl-2,4-diaminoaniline as a major product.
- Substitution: The ethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various alkyl or aryl groups. Common reagents for this reaction include alkyl halides or aryl halides, often in the presence of a base like sodium hydroxide.
Common Reagents and Conditions- Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol
- Substitution: Alkyl halides or aryl halides, sodium hydroxide, appropriate solvent
Major Products Formed- Reduction: N-Ethyl-2,4-diaminoaniline
- Substitution: Various N-substituted derivatives depending on the substituent used .
- Reduction: N-Ethyl-2,4-diaminoaniline
- Substitution: Various N-substituted derivatives depending on the substituent used .
N-Ethyl-2,4-dinitroaniline exhibits significant biological activity primarily as a herbicide. Its mechanism of action involves targeting tubulin proteins in plants, acting as a microtubule inhibitor. This interference disrupts normal cell division and growth processes, leading to inhibited root and shoot development . The compound's efficacy can be affected by environmental factors such as soil type and moisture levels.
The synthesis of N-Ethyl-2,4-dinitroaniline typically involves:
- Nitration: N-Ethylaniline is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce nitro groups at the 2 and 4 positions on the benzene ring.
- Purification: The resulting product is purified through recrystallization from ethanol to achieve high purity levels .
In industrial settings, large-scale production employs controlled nitration processes using continuous flow reactors to maintain consistent quality and efficiency.
N-Ethyl-2,4-dinitroaniline finds applications in several domains:
- Agriculture: Primarily used as a pre-emergent herbicide to control weed growth by inhibiting cell division in plant roots.
- Chemical Industry: Serves as an intermediate in the synthesis of azo dyes and other organic compounds .
- Research: Utilized in studies related to microtubule dynamics and plant biology due to its specific action on tubulin proteins.
Studies on N-Ethyl-2,4-dinitroaniline reveal its interactions with various biological systems. Its primary target is tubulin in plant cells, leading to disrupted microtubule formation. This disruption results in significant physiological effects on plant growth and development. Furthermore, research indicates that environmental conditions can modulate its effectiveness as a herbicide, influencing both its bioavailability and toxicity profiles .
Several compounds share structural similarities with N-Ethyl-2,4-dinitroaniline. Here are notable examples:
N-Ethyl-2,4-dinitroaniline stands out due to its dual nitro substitution pattern and specific herbicidal action against tubulin proteins in plants. This unique combination of features contributes to its effectiveness in agricultural applications compared to similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







